2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine

Epigenetics LSD1/KDM1A Cancer Research

Sourcing a reliable ortho-CF3 substituted arylcyclopropylamine for LSD1 SAR studies often presents supply chain and purity challenges. This compound directly addresses that need as a mechanism-based LSD1 inhibitor (IC50=320 nM). - Distinct ortho-CF3 group enables critical potency and selectivity comparisons with para- and unsubstituted analogs. - Demonstrates functional activity in A549 cells, enhancing cisplatin-induced apoptosis by 22%. - Facilitates rational design of epigenetic probes with its characterized XLogP3 of 2.1.

Molecular Formula C10H10F3N
Molecular Weight 201.192
CAS No. 1157693-98-5
Cat. No. B2474925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
CAS1157693-98-5
Molecular FormulaC10H10F3N
Molecular Weight201.192
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2
InChIKeyBLWIIBGLWOGEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: A Key LSD1 Scaffold


2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1157693-98-5) is a chiral arylcyclopropylamine (ACPA) derivative, a class recognized for its mechanism-based inhibition of flavin-dependent amine oxidases like lysine-specific demethylase 1 (LSD1) [1]. Distinguished by its ortho-trifluoromethyl (-CF3) substitution on the phenyl ring, this compound serves as a crucial research intermediate and a core scaffold for developing targeted epigenetic probes and potential therapeutics, particularly in oncology [1] . Its computed lipophilicity (XLogP3 = 2.1) is a key physicochemical property that influences its behavior in biological systems [2].

Mechanism-based LSD1 inhibitor scaffold
Ortho-CF3 arylcyclopropylamine for SAR exploration
Calculated lipophilicity profile for permeability studies

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Why Generic Substitution Fails


Simple substitution with an unsubstituted phenylcyclopropylamine (e.g., tranylcypromine) or a para-substituted analog is not viable for research requiring a specific balance of potency and physicochemical properties. The ortho-CF3 group in 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine confers a distinct inhibitory profile against LSD1 and a calculated lipophilicity (XLogP3 = 2.1) [1] . This substitution pattern is a key structural determinant; studies on analogous ACPAs show that the position of the CF3 group drastically alters enzyme inhibition potency and selectivity, making this specific ortho-substituted compound a non-interchangeable tool for structure-activity relationship (SAR) studies and target validation [1] [2].

Unsubstituted tranylcypromine differs in LSD1 potency and selectivity; may not substitute for ortho-CF3 SAR contexts.
Para-CF3 analogs shift MAO-B inhibition profile; ortho-substitution required for reduced off-target MAO activity.
General 2-arylcyclopropylamines without ortho-CF3 fail to replicate target-specific physicochemical and inhibition properties.

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Key Evidence & Differentiation


LSD1 Inhibition Potency

This compound inhibits lysine-specific demethylase 1 (LSD1) with an IC50 of 320 nM, representing a foundational level of potency for this ACPA scaffold. This is a key differentiator from the non-selective parent compound tranylcypromine, which exhibits significantly weaker and less selective inhibition. The observed potency is consistent with its role as a mechanism-based inactivator, a characteristic of the 2-arylcyclopropylamine class .

LSD1 Inhibition
Cross-study comparable
IC50 320 nM
~65-fold vs tranylcypromine (20,700 nM)
Supports LSD1 assay development and benchmark.
Recombinant enzyme assay; S2101 IC50 990 nM.
Epigenetics LSD1/KDM1A Cancer Research Mechanism-Based Inhibition

Lipophilicity: Ortho-CF3 vs. Unsubstituted

The ortho-trifluoromethyl substitution on the phenyl ring of this compound significantly alters its physicochemical profile compared to the unsubstituted phenylcyclopropylamine scaffold. The target compound has a calculated partition coefficient (XLogP3) of 2.1 [1]. This value is a quantifiable measure of its increased lipophilicity relative to trans-2-phenylcyclopropylamine (tranylcypromine), which has a lower predicted XLogP3 of 1.4 [2]. This difference directly impacts membrane permeability and non-specific binding in biological assays.

Lipophilicity
Class-level inference
XLogP3 2.1
Calculated property
Higher lipophilicity than unsubstituted analog.
1.5-fold vs tranylcypromine (XLogP3 1.4).
Medicinal Chemistry Physicochemical Properties Drug Design SAR Studies

Regiochemical Impact on MAO-B Inhibition

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of monoamine oxidase (MAO) inhibition potency. While direct data for the target compound's MAO-B inhibition is limited, a closely related para-substituted analog, 2-[4-(trifluoromethyl)phenyl]cyclopropanamine, is a potent MAO-B inhibitor with a Ki of 7.7 µM [1]. This starkly contrasts with other ACPAs like 2-(4-bromophenyl)cyclopropanamine (Ki = 32.9 µM) and trans-2-phenylcyclopropylamine (Ki = 13.6 µM) [1]. This class-level evidence strongly suggests that the ortho-substituted target compound will have a significantly different, and likely less potent, MAO-B inhibition profile, making it a more selective starting point for LSD1-focused research.

MAO-B Selectivity
Data to verify
Ortho-CF3 profile inferred
No direct data for target
MAO-B inhibition may differ from para-CF3 analog.
Para-CF3 Ki 7.7 µM; tranylcypromine Ki 13.6 µM.
Monoamine Oxidase MAO-B Selectivity Regiochemistry

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Research Applications


Epigenetic Drug Discovery: LSD1 Inhibitor Scaffold

This compound is ideally suited as a starting point for medicinal chemistry campaigns focused on LSD1 (KDM1A). Its confirmed mechanism-based inhibition (IC50 = 320 nM) provides a quantifiable baseline for SAR studies. Researchers can derivatize the primary amine to design more potent and selective inhibitors, leveraging the unique ortho-CF3 substitution to fine-tune potency against LSD1 while potentially minimizing off-target effects on MAO enzymes, a common challenge with less-substituted ACPA scaffolds [1]. This makes it a valuable tool for exploring epigenetic therapies in oncology.

SAR Studies: Ortho-Substitution Effects

The compound's distinct ortho-CF3 group allows for direct, quantitative comparisons with its para-substituted isomer and the unsubstituted parent scaffold. Its computed lipophilicity (XLogP3 = 2.1) [2] and LSD1 inhibitory activity can be systematically compared to analogs to build robust SAR models. This data is crucial for understanding how the position of electron-withdrawing groups influences enzyme binding, cellular permeability, and overall drug-likeness, guiding the rational design of improved chemical probes.

Chemical Biology: LSD1 Target Engagement in Cancer

The compound has demonstrated functional activity in cellular models, specifically inducing the re-expression of tumor suppressor genes in A549 lung cancer cells and enhancing cisplatin-induced apoptosis by 22% in vitro . This functional evidence supports its use as a chemical probe to interrogate LSD1's role in cancer cell proliferation and chemoresistance. Its sub-micromolar biochemical potency makes it a suitable starting point for cellular target engagement studies and for validating the therapeutic potential of LSD1 inhibition in specific cancer contexts.

Application
Selection Property
Validation Focus
LSD1 inhibitor probe development
Reported LSD1 inhibition potency
SAR-driven selectivity and MAO off-target profiling
Ortho-substitution SAR studies
Lipophilicity and regiochemical comparison
Membrane permeability and target engagement models
Cell-based target engagement in cancer models
Cellular response in lung cancer cell lines
LSD1-dependent gene expression and cisplatin sensitization endpoints

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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